3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide

Beschreibung

Chemical Structure and Nomenclature

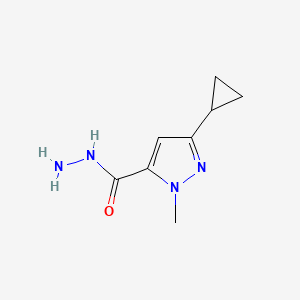

3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide exhibits a distinctive molecular architecture characterized by the integration of multiple functional elements within a single heterocyclic framework. The compound possesses the molecular formula C₈H₁₂N₄O and a molecular weight of 180.21 grams per mole. The structural framework consists of a five-membered pyrazole ring system containing two nitrogen atoms positioned at the 1 and 2 positions of the heterocycle. The cyclopropyl substituent occupies the 3-position of the pyrazole ring, while a methyl group is attached to the nitrogen atom at position 1, and the carbohydrazide functional group (-CONHNH₂) is positioned at the 5-position of the pyrazole nucleus.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as this compound. Alternative naming conventions may refer to this compound using positional numbering variations, though the core structural identity remains consistent across nomenclature systems. The Chemical Abstracts Service has assigned the registry number 2168958-23-2 to this specific compound, providing a unique identifier for chemical databases and commercial suppliers.

The structural elements present in this compound contribute distinct chemical and physical properties to the molecule. The cyclopropyl group introduces ring strain and conformational rigidity, potentially enhancing binding affinity to biological targets through geometric complementarity. The carbohydrazide moiety provides multiple sites for hydrogen bonding interactions and serves as a reactive center for further chemical transformations. The methyl substituent on the pyrazole nitrogen influences the electronic properties of the heterocyclic system and affects the compound's lipophilicity profile.

Historical Context and Research Significance

The development of pyrazole carbohydrazide derivatives traces its origins to the broader exploration of pyrazole chemistry, which began with the synthesis of antipyrine in 1887, marking one of the first synthetic organic compounds to achieve widespread pharmaceutical application. This early success established pyrazoles as privileged structures in medicinal chemistry, leading to the subsequent development of numerous clinically relevant compounds including dipyrone, an analgesic and antipyretic agent that remains in clinical use across multiple continents.

The specific interest in carbohydrazide-containing pyrazoles emerged from recognition of the carbohydrazide moiety as an important pharmacophoric group across several classes of therapeutically active substances. Research investigations have demonstrated that hydrazides and carbohydrazides serve as valuable building blocks for the synthesis of diverse heterocyclic systems while simultaneously exhibiting significant biological activities in their own right. The carbohydrazide functional group has been identified as a key structural element in compounds displaying antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Historical research into pyrazole carbohydrazides has revealed position-dependent activity relationships, with substitution patterns significantly influencing biological outcomes. Studies have shown that substitution with carbohydrazide moieties at position 3 of the pyrazole ring tends to provide derivatives exhibiting antitumor and cannabinoid antagonist activities, while substitution at position 5 correlates with antitumor, fungicidal, and herbicidal activities. These structure-activity relationships have guided the rational design of novel compounds, including this compound.

The incorporation of cyclopropyl substituents in pharmaceutical compounds has gained considerable attention due to the unique properties imparted by this small, strained ring system. Cyclopropyl groups are known to enhance metabolic stability, improve binding selectivity, and modulate pharmacokinetic properties. The historical success of cyclopropyl-containing drugs across multiple therapeutic areas has established this structural motif as a valuable component in drug design strategies.

Scope of Academic Inquiry

Contemporary academic research into this compound encompasses multiple interdisciplinary domains, reflecting the compound's potential significance across various scientific fields. Synthetic organic chemistry investigations focus on developing efficient methodologies for the compound's preparation, optimization of reaction conditions, and exploration of derivatization strategies. These studies contribute to the broader understanding of pyrazole chemistry and provide practical approaches for accessing this compound class.

Computational chemistry studies represent a growing area of academic interest, employing molecular modeling techniques to predict the compound's three-dimensional structure, electronic properties, and potential binding interactions with biological targets. Density functional theory calculations and molecular dynamics simulations provide insights into conformational preferences, frontier molecular orbital properties, and thermodynamic stability parameters. These computational approaches complement experimental investigations and guide the rational design of related compounds.

Biological evaluation studies constitute a major component of current research efforts, with investigations spanning antimicrobial screening, anticancer activity assessment, and enzyme inhibition studies. The broad spectrum of biological activities reported for pyrazole carbohydrazide derivatives provides a foundation for systematic exploration of this compound's pharmacological profile. Research methodologies include in vitro cell-based assays, enzyme kinetic studies, and structure-activity relationship analyses.

| Research Domain | Investigation Focus | Methodological Approaches |

|---|---|---|

| Synthetic Chemistry | Preparation Methods | Multi-step Synthesis, Reaction Optimization |

| Computational Studies | Structure-Property Prediction | Density Functional Theory, Molecular Dynamics |

| Biological Evaluation | Activity Assessment | Cell-based Assays, Enzyme Studies |

| Analytical Chemistry | Characterization Techniques | Nuclear Magnetic Resonance, Mass Spectrometry |

| Materials Science | Solid-State Properties | X-ray Crystallography, Thermal Analysis |

Analytical chemistry research focuses on developing comprehensive characterization protocols for the compound, including nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis techniques. These studies establish analytical standards necessary for quality control and provide detailed structural confirmation supporting biological and computational investigations.

Materials science applications explore the compound's potential in non-pharmaceutical contexts, including its use as a building block for functional materials, coordination complexes, and supramolecular assemblies. The presence of multiple nitrogen-containing functional groups makes the compound an attractive ligand for metal coordination studies and materials chemistry applications.

Eigenschaften

IUPAC Name |

5-cyclopropyl-2-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-12-7(8(13)10-9)4-6(11-12)5-2-3-5/h4-5H,2-3,9H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHCLOWFCDNYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbohydrazide is a nitrogen-containing heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications, based on the existing literature.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation. Specific pathways affected include those related to lactate dehydrogenase (LDH) inhibition, which is crucial in cancer metabolism .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. Similar compounds have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation .

- Enzyme Inhibition : The interaction of this compound with various enzymes has been noted, particularly those involved in DNA replication and repair processes. Its ability to bind to active sites of enzymes like topoisomerases suggests a mechanism for disrupting normal cellular functions .

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the cyclization of hydrazones or other nitrogen-containing precursors. The following general steps outline the synthesis process:

- Formation of Hydrazone : Reacting an appropriate aldehyde with hydrazine derivatives.

- Cyclization : Subjecting the hydrazone to conditions that favor the formation of the pyrazole ring.

- Functionalization : Introducing the cyclopropyl and carbohydrazide groups through selective reactions.

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on pancreatic cancer cell lines demonstrated significant inhibition of cell proliferation. The compound exhibited low nanomolar inhibition of LDH activity, leading to reduced lactate production and altered glycolytic pathways .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays revealed that similar pyrazole derivatives effectively inhibited COX-2 activity with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib. This suggests that this compound may possess similar anti-inflammatory properties .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 0.99 | Contains an amino group which may enhance solubility. |

| 1,3-Dimethyl-1H-pyrazole-5-carboxamide | 0.83 | Features dimethyl substitution affecting reactivity. |

| 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | 0.66 | Alters pharmacokinetics due to tetrahydropyrazolo structure. |

This table highlights the structural diversity within the pyrazole class and indicates how modifications can influence biological activity.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a unique structure comprising a cyclopropyl group attached to a pyrazole ring and a carbohydrazide functional group. Its molecular formula is . The synthesis of this compound typically involves:

- Starting Materials : Appropriate hydrazones and cyclopropyl derivatives.

- Reaction Conditions : Controlled temperature and solvent conditions to facilitate cyclization and functionalization.

- Yield Optimization : Techniques such as continuous flow reactors may be employed for industrial-scale production to enhance yield and purity .

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug development. Its structural features allow for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

- Anticancer Activity : Preliminary studies indicate that this compound can inhibit cell proliferation in cancer cell lines (e.g., HeLa, MCF7). The mechanism appears to involve the inhibition of lactate dehydrogenase (LDH), which is crucial for cancer metabolism .

- Antimicrobial Properties : Research has shown that pyrazole derivatives exhibit antimicrobial activities, suggesting that this compound may also possess similar properties, warranting further investigation .

Biological Activities

The compound's unique combination of functional groups allows it to interact with various biological systems:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival, providing a basis for its anticancer potential.

- Cellular Pathway Modulation : By affecting signaling pathways related to cell proliferation and apoptosis, the compound can induce cytotoxic effects in cancer cells .

Material Science

Beyond biological applications, this compound is being explored in material science for developing new materials with specific properties, such as improved thermal stability or enhanced mechanical strength due to its heterocyclic nature .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

| Study Focus | Findings |

|---|---|

| Antitumor Activity | In vitro studies show inhibition of cell proliferation in cancer lines . |

| Enzyme Interaction | Potential inhibition of lactate dehydrogenase linked to metabolic disruption . |

| Antimicrobial Activity | Investigated for activity against various bacterial strains . |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

- 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide (HA-6108; CAS RN: 2200876-67-9) This isomer differs in the positions of the cyclopropyl and carbohydrazide groups.

Functional Group Variants

- 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide (HA-4733; CAS RN: 1172483-17-8) Replacing the carbohydrazide (-CONHNH₂) with a carboxamide (-CONH₂) eliminates the hydrazine-derived nucleophilic site.

- 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS RN: 912451-06-0)

The carboxylic acid (-COOH) derivative exhibits higher acidity (pKa ~4.5) compared to the carbohydrazide (pKa ~8.2), influencing its solubility in aqueous media and binding affinity in metalloenzyme inhibition .

Alkyl Chain Modifications

- 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide

Substituting cyclopropyl with ethyl increases lipophilicity (logP: 1.8 vs. 1.2 for the cyclopropyl analog), enhancing membrane permeability but reducing target specificity in biological assays .

Physicochemical and Functional Comparisons

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- Cyclopropyl hydrazine: Used as the hydrazine source to introduce the cyclopropyl group.

- 1-Methyl-3-oxobutan-1-one (or equivalent 1,3-dicarbonyl compound): Provides the keto functionality necessary for pyrazole ring formation.

- Hydrazine hydrate or methylhydrazine: Used to form the carbohydrazide group in the final step.

Synthetic Route Outline

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclocondensation of cyclopropyl hydrazine with 1-methyl-3-oxobutan-1-one | Acidic conditions, controlled temperature | Formation of 3-Cyclopropyl-1-methyl-1H-pyrazole intermediate |

| 2 | Carboxylation or introduction of carbonyl group at position 5 | Controlled carboxylation reagents, solvent | Pyrazole-5-carboxylic acid or ester derivative |

| 3 | Conversion to carbohydrazide | Reaction with hydrazine hydrate under reflux | This compound |

This method ensures the selective formation of the pyrazole ring with the desired substitution pattern and functionalization at the 5-position.

Reaction Conditions and Optimization

- Temperature: Typically maintained between 40–90 °C during cyclocondensation and carbohydrazide formation.

- Solvents: Common solvents include ethanol, tetrahydrofuran, toluene, or chlorobenzene depending on the step.

- Catalysts: Acid catalysts such as acetic acid or mineral acids are used to facilitate ring closure.

- Reaction Time: Varies from 3 to 7 hours; microwave-assisted methods can reduce this significantly.

Industrial Scale Considerations

Industrial synthesis optimizes:

- Yield and Purity: By controlling molar ratios, temperature, and reaction time.

- Raw Material Selection: Preference for reagents with low corrosivity and cost-effectiveness.

- Process Safety: Avoidance of highly corrosive reagents and easy recovery of solvents.

For example, the use of dimethyl malonate and formamide derivatives under alkali conditions has been shown to produce pyrazole intermediates with high selectivity and yield, facilitating downstream transformations.

Research Findings and Case Studies

- Microwave-Assisted Synthesis: Accelerates pyrazole ring formation and carbohydrazide conversion, improving overall efficiency.

- Selectivity: Use of cyclopropyl hydrazine ensures regioselective substitution on the pyrazole ring.

- Yield: Reported yields for the carbohydrazide final product range from 65% to 85%, depending on reaction conditions and purification methods.

- Purity: High purity (>98%) achieved via recrystallization or chromatographic techniques.

Comparative Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Traditional Cyclocondensation | Cyclopropyl hydrazine + 1-methyl-3-oxobutan-1-one | Acid catalyst, hydrazine hydrate | 50-90 °C, 4-7 h | 65-75 | Well-established, moderate reaction time |

| Microwave-Assisted Synthesis | Same as above | Microwave irradiation, hydrazine hydrate | 80-120 °C, 1-2 h | 75-85 | Faster, higher yield, energy efficient |

| Alkali-Mediated Cyclization (using dimethyl malonate and formamide) | Dimethyl malonate, DMF, alkylating agent | Sodium methoxide or triethylamine | 40-70 °C, 3-7 h | 70-80 | Improved selectivity, industrially viable |

Q & A

Q. What are the standard synthetic routes for 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbohydrazide?

Methodology:

- Cyclocondensation : React ethyl acetoacetate derivatives with cyclopropyl-substituted hydrazines under reflux in ethanol. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

- Hydrazide Formation : Hydrolyze the corresponding methyl ester (e.g., methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate) with hydrazine hydrate in methanol. Monitor completion using TLC .

- Key Reagents : Cyclopropylamine, N,N-dimethylformamide dimethyl acetal (DMF-DMA) for cyclization .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

Methodology:

- X-ray Crystallography : Use SHELXL or WinGX for structure refinement. For example, a similar pyrazole derivative exhibited a monoclinic crystal system with space group P2₁/c and R-factor = 0.069 .

- Spectroscopy :

Q. What purification strategies are effective for isolating this compound?

Methodology:

- Recrystallization : Use ethanol/water mixtures to isolate the hydrazide product with >95% purity .

- Chromatography : Optimize gradient elution (e.g., 20–50% ethyl acetate in hexane) to remove byproducts like unreacted esters .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodology:

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., bond lengths or angles)?

Methodology:

Q. How can molecular docking studies elucidate its biological interactions?

Methodology:

- Target Selection : Dock against enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina. A pyrazole-carbothioamide derivative showed a docking score of −9.2 kcal/mol, comparable to doxorubicin (−9.5 kcal/mol) .

- Interaction Analysis : Identify hydrogen bonds (e.g., NH₂ with Asp27) and hydrophobic contacts (cyclopropyl with Phe31) .

Q. What experimental designs optimize its metabolic stability for pharmacological applications?

Methodology:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.